molecular formula C11H14N2O2 B11896814 (2R)-2-Amino-3-(indolin-3-yl)propanoic acid

(2R)-2-Amino-3-(indolin-3-yl)propanoic acid

Cat. No.: B11896814
M. Wt: 206.24 g/mol
InChI Key: SPHNJDOWMOXSMT-NHSZFOGYSA-N
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Description

(2R)-2-Amino-3-(indolin-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(indolin-3-yl)propanoic acid typically involves the use of indole derivatives as starting materials. One common method involves the reaction of indole-3-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound often utilize multi-step synthesis processes that are optimized for high yield and purity. These methods may involve the use of automated synthesis equipment and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(indolin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include indole-3-carboxylic acid derivatives, secondary amines, and various substituted indole compounds .

Scientific Research Applications

(2R)-2-Amino-3-(indolin-3-yl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(indolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The indole ring structure allows it to interact with various biological macromolecules through π-π stacking and hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-3-(indolin-3-yl)propanoic acid is unique due to its chiral center and specific substitution pattern on the indole ring. This gives it distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(2R)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H14N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,7,9,13H,5-6,12H2,(H,14,15)/t7?,9-/m1/s1

InChI Key

SPHNJDOWMOXSMT-NHSZFOGYSA-N

Isomeric SMILES

C1C(C2=CC=CC=C2N1)C[C@H](C(=O)O)N

Canonical SMILES

C1C(C2=CC=CC=C2N1)CC(C(=O)O)N

Origin of Product

United States

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